2-(Isocyanatomethyl)-1,4-dimethylbenzene
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Overview
Description
2-(Isocyanatomethyl)-1,4-dimethylbenzene is an organic compound characterized by the presence of an isocyanate group attached to a benzene ring substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isocyanatomethyl)-1,4-dimethylbenzene typically involves the reaction of 2-(chloromethyl)-1,4-dimethylbenzene with sodium cyanate. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of phosgene as a reagent. The process includes the reaction of 2-(aminomethyl)-1,4-dimethylbenzene with phosgene to form the desired isocyanate compound. This method requires stringent safety measures due to the hazardous nature of phosgene .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reactions with alcohols and amines are typically carried out under mild conditions, often at room temperature.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of urethanes and ureas.
Scientific Research Applications
2-(Isocyanatomethyl)-1,4-dimethylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Utilized in the development of biocompatible materials.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Employed in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-(Isocyanatomethyl)-1,4-dimethylbenzene primarily involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as alcohols and amines. This reactivity is exploited in the formation of polyurethanes, where the compound reacts with polyols to form long polymer chains .
Comparison with Similar Compounds
- 2-(Isocyanatomethyl)-1,3-dimethylbenzene
- 2-(Isocyanatomethyl)-1,2-dimethylbenzene
- 2-(Isocyanatomethyl)-1,4-diethylbenzene
Comparison: 2-(Isocyanatomethyl)-1,4-dimethylbenzene is unique due to the specific positioning of the methyl groups on the benzene ring, which influences its reactivity and the properties of the resulting polymers. Compared to its isomers, this compound may exhibit different physical and chemical properties, such as melting point, boiling point, and solubility .
Properties
IUPAC Name |
2-(isocyanatomethyl)-1,4-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8-3-4-9(2)10(5-8)6-11-7-12/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRMBLWVYJPFFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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